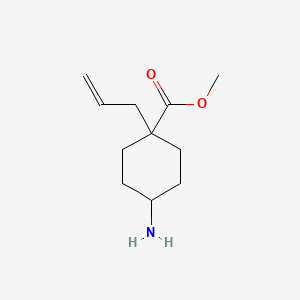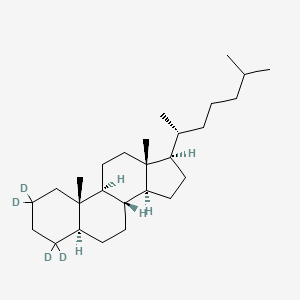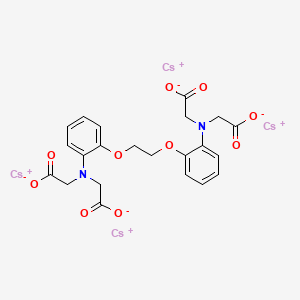![molecular formula C23H28I3N3O10 B586988 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide CAS No. 76350-09-9](/img/structure/B586988.png)
5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide is an intermediate of Iopamidol , which is a nonionic radiocontrast medium used as a diagnostic aid . It is also an intermediate in the preparation of Iopromide .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid reacting with thionyl chloride in a solvent . This is followed by an acetylation reaction with glacial acetic acid and thionyl chloride . The compound then reacts with 1-amino-2,3-propanediol in a dipolar aprotic solvent . Finally, the compound is alkylated in an aqueous solution at basic pH, with the addition of a sodium hydroxide-calcium hydroxide mixture, with 3-chloro-1,2-propanediol or epichlorohydrin, at a temperature of 40-90 °C .Applications De Recherche Scientifique
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including various bis(2-chloroethyl)amino derivatives, benzimidazole, and imidazolylpeptides, have shown significant promise in antitumor activities. Some of these compounds have progressed past preclinical testing stages, indicating their potential in the development of new antitumor drugs and compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Antituberculosis Activity of Organotin(IV) Complexes
Organotin(IV) complexes have been studied for their antituberculosis activity. The structural diversity of the organotin moiety in these complexes contributes significantly to their biological activity, with triorganotin(IV) complexes displaying superior antituberculosis activity compared to diorganotin(IV) complexes. This study highlights the importance of ligand environment and compound structure in determining the antituberculosis activity of organotin complexes (Iqbal, H., Ali, S., & Shahzadi, S., 2015).
Conversion of Biomass to Furan Derivatives
The conversion of plant biomass to furan derivatives, such as 5-Hydroxymethylfurfural (HMF), is an area of growing interest. HMF and its derivatives could serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This research area explores the synthesis of monomers, polymers, fuels, and other chemicals from plant-derived compounds, showcasing the versatility of these molecules in sustainable material science (Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V., 2017).
Synthesis of Organic Semiconductors for OLED Devices
BODIPY-based materials are emerging as significant platforms for applications in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. The structural design and synthesis of BODIPY-based organic semiconductors for OLED devices demonstrate the potential of these materials as 'metal-free' infrared emitters, highlighting the rapid advancements in organic optoelectronics (Squeo, B., & Pasini, M., 2020).
Propriétés
IUPAC Name |
[2-acetyloxy-3-[[3-amino-5-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28I3N3O10/c1-10(30)36-8-14(38-12(3)32)6-28-22(34)16-18(24)17(20(26)21(27)19(16)25)23(35)29(5)7-15(39-13(4)33)9-37-11(2)31/h14-15H,6-9,27H2,1-5H3,(H,28,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHGJKXXZCQSIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28I3N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700735 |
Source


|
| Record name | 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide | |
CAS RN |
76350-09-9 |
Source


|
| Record name | 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)